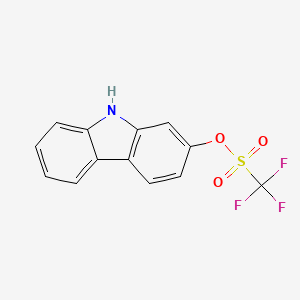

9H-Carbazol-2-yl trifluoromethanesulfonate

Description

Significance of Carbazole (B46965) Frameworks in Contemporary Chemical Research

The carbazole scaffold, a tricyclic aromatic heterocycle consisting of two benzene (B151609) rings fused to a five-membered nitrogen-containing pyrrole (B145914) ring, is a cornerstone in modern chemical research. nih.gov Its unique electronic and structural properties have rendered it a privileged framework in diverse scientific fields, from materials science to medicinal chemistry. nih.govnih.gov Carbazole and its derivatives are recognized for their electron-rich nature and high hole-transport capability, making them typical hole-transporting units. magtech.com.cn

In the realm of materials science, carbazole-based compounds are integral to the development of advanced optoelectronic materials. nih.gov Their rigid and planar π-conjugated system facilitates efficient light absorption and emission, leading to their widespread use in organic light-emitting diodes (OLEDs), particularly for blue light emission. nih.govmagtech.com.cn Materials like 4,4'-N,N'-dicarbazole biphenyl (B1667301) (CBP) and polyvinyl carbazole (PVK) are extensively studied as effective organic optoelectronic materials. nih.gov The inherent thermal stability and photoconductivity of the carbazole unit contribute to the longevity and performance of these devices. researchgate.net Furthermore, the versatility of the carbazole structure allows for the synthesis of microporous organic polymers (MOPs) with applications in gas storage and separation, as well as functionalized metal-organic frameworks (MOFs) for chemical sensing. nih.govresearchgate.netbohrium.com

From a medicinal chemistry perspective, the carbazole scaffold is a key pharmacophore found in numerous natural products and synthetic molecules with a broad spectrum of biological activities. nih.govnih.gov Modifications to the carbazole ring system have yielded compounds with potent anticancer, antibacterial, antimalarial, and anti-Alzheimer properties. nih.gov The ability to functionalize various positions of the carbazole molecule allows for the fine-tuning of its pharmacological profile, making it a valuable template for the design and discovery of new therapeutic agents. nih.govnih.gov For instance, researchers have designed and synthesized novel carbazole derivatives that can disrupt mitochondrial function in cancer cells, highlighting the scaffold's potential in developing targeted anti-tumor therapies. nih.gov

Strategic Role of Trifluoromethanesulfonate (B1224126) Functionality in Organic Synthesis

The trifluoromethanesulfonate group, commonly known as triflate or -OTf, is a highly versatile and powerful functional group in the toolkit of synthetic organic chemists. wikipedia.org Its utility stems primarily from the fact that the triflate anion (CF₃SO₃⁻) is an exceptionally stable species, making the triflate group an excellent leaving group in a wide array of chemical transformations. wikipedia.org This stability is a consequence of the strong electron-withdrawing trifluoromethyl group and resonance delocalization of the negative charge across the three oxygen atoms. wikipedia.org The parent acid, triflic acid (CF₃SO₃H), is classified as a superacid, underscoring the stability of its conjugate base. wikipedia.org

The primary strategic role of the triflate functionality is to activate otherwise unreactive molecules for nucleophilic substitution and cross-coupling reactions. wikipedia.org Aryl and vinyl triflates, which can be readily prepared from phenols and ketones, respectively, are stable and effective electrophiles in palladium-catalyzed reactions. These include fundamental carbon-carbon bond-forming reactions such as Suzuki, Heck, and Stille couplings. wikipedia.orgnih.gov The ability to use triflates allows for milder reaction conditions and broader substrate scope compared to traditional organohalides.

Beyond cross-coupling, the triflate group is instrumental in various other synthetic operations. It can be used to activate alcohols for substitution reactions, where the resulting alkyl triflates are extremely reactive towards nucleophiles. wikipedia.org Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) is a common reagent not only for forming triflates but also for activating amides, sulfoxides, and various nitrogen-containing heterocycles for further transformations. researchgate.net Reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) serve as catalysts and protecting group agents, for example, in glycosylation reactions and in the formation of silyl (B83357) enol ethers. chemicalbook.com This broad reactivity profile establishes the triflate group as a key strategic element for constructing complex molecular architectures.

Overview of 9H-Carbazol-2-yl Trifluoromethanesulfonate in Targeted Synthetic Pathways

This compound represents a strategic molecular building block that synergistically combines the desirable properties of the carbazole framework with the synthetic versatility of the triflate group. This compound serves as a key intermediate for the elaboration of the carbazole core at the 2-position, a common site for modification in the development of functional materials and bioactive molecules.

The primary application of this compound is as an electrophilic partner in transition metal-catalyzed cross-coupling reactions. Its triflate group acts as a highly efficient leaving group, enabling facile carbon-carbon and carbon-heteroatom bond formation under palladium, nickel, or copper catalysis. This allows for the direct attachment of a wide variety of substituents—such as aryl, vinyl, alkynyl, or amino groups—to the carbazole skeleton. For example, in Suzuki coupling reactions, this compound can be coupled with boronic acids to create more complex biaryl structures, which are common motifs in OLED materials and pharmaceutical agents. mdpi.com Similarly, it can participate in Buchwald-Hartwig amination reactions to introduce nitrogen-based functionalities.

The synthesis of complex carbazole derivatives often relies on such strategic coupling methods. For instance, a general and efficient route to construct the carbazole ring system itself involves the palladium-catalyzed intramolecular cyclization of N-arylated products, which can be formed from the reaction of precursors like o-iodoanilines with aryl triflates. nih.gov this compound provides a direct and reactive handle for building upon a pre-formed carbazole, enabling the synthesis of targeted molecules with precisely controlled structures for applications ranging from hole-transporting layers in electronic devices to the core structures of novel antimicrobial or anticancer drugs. ijper.orgnih.gov

Properties of this compound

| Property | Value | Source |

| CAS Number | 870703-52-9 | cymitquimica.comsigmaaldrich.comscbt.com |

| Molecular Formula | C₁₃H₈F₃NO₃S | cymitquimica.comsigmaaldrich.comscbt.com |

| Molecular Weight | 315.27 g/mol | cymitquimica.comsigmaaldrich.comscbt.com |

| Physical Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 135-139 °C | sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Purity/Assay | ≥95-97% | cymitquimica.comsigmaaldrich.comsigmaaldrich.com |

| InChI Key | DTBYYTIINYTKPV-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

9H-carbazol-2-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3S/c14-13(15,16)21(18,19)20-8-5-6-10-9-3-1-2-4-11(9)17-12(10)7-8/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBYYTIINYTKPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470866 | |

| Record name | 9H-Carbazol-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-52-9 | |

| Record name | 9H-Carbazol-2-yl 1,1,1-trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870703-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazol-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of 9h Carbazol 2 Yl Trifluoromethanesulfonate

Cross-Coupling Reactions Driven by the Trifluoromethanesulfonate (B1224126) Leaving Group

As surrogates for aryl halides, aryl triflates are highly valued in metal-catalyzed cross-coupling reactions due to their facile synthesis from phenols and their high reactivity. nih.gov 9H-Carbazol-2-yl trifluoromethanesulfonate readily participates in these transformations, allowing for the construction of complex carbazole-based architectures.

The Suzuki-Miyaura reaction is one of the most powerful methods for carbon-carbon bond formation, and this compound is an excellent substrate for this coupling. The reaction involves the palladium-catalyzed coupling of the triflate with an organoboron compound, such as a boronic acid or boronate ester.

Detailed research has established that the success of the Suzuki-Miyaura coupling of aryl triflates is highly dependent on the choice of catalyst, ligand, base, and solvent. nsf.govnih.gov Palladium complexes, particularly those with phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), are effective catalysts. nsf.govresearchgate.net For instance, palladium catalysts combined with ligands like triphenylphosphine (B44618) (PPh₃) or bulkier, electron-rich phosphines have shown high efficacy. nih.gov Similarly, air- and moisture-stable NHC-Pd(II) complexes have been developed for the efficient coupling of aryl sulfonates. nsf.gov

In studies on related chloroaryl triflates, palladium salts used without strong ancillary ligands like phosphines or NHCs have been shown to selectively catalyze coupling at the C-OTf bond over the C-Cl bond. nsf.govnih.gov The choice of base is also critical, with inorganic bases such as potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) being commonly employed. nih.govnsf.gov The stereochemical outcome of the reaction can also be controlled by the ligand choice; for example, in the coupling of β-enamido triflates, Pd(PPh₃)₄ leads to retention of configuration, while Pd(dppf)Cl₂ can lead to inversion. d-nb.info

| Catalyst/Ligand | Base | Solvent | Coupling Partner | Key Feature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | Dioxane | Alkenyl pinacol (B44631) boronates | Effective for coupling with pyridyl triflates. | nih.gov |

| PdCl₂(PCy₃)₂ | K₃PO₄ | Toluene | Aryl boronic acids | Used for coupling aryl carbamates and sulfamates, demonstrating C-O activation. | nih.gov |

| [Pd(IPr)(μ-Cl)Cl]₂ (NHC) | K₃PO₄ | THF/H₂O | Aryl boronic acids | Highly efficient for aryl fluorosulfonates, showing broad functional group tolerance. | nsf.gov |

| PdCl₂ (ligand-free) | KF | Acetonitrile | Aryl boronic acids | Selective for C-OTf bond cleavage over C-Cl bond in chloroaryl triflates. | nsf.gov |

Beyond the Suzuki reaction, the triflate group facilitates a variety of other crucial metal-catalyzed transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming carbon-nitrogen (C-N) bonds. wikipedia.org A notable application is the direct amination of this compound with 3-aminopyridine, demonstrating its utility in synthesizing complex N-aryl carbazoles. researchgate.net The development of specialized phosphine ligands, such as XPhos and Buchwald's biaryl phosphines, has been critical to expanding the scope of this reaction to include aryl triflates and a wide range of amine coupling partners. wikipedia.orgnih.govpurdue.edu Novel carbazolyl-derived phosphine ligands have also been developed to facilitate the amination of sterically hindered aryl chlorides. organic-chemistry.org

Sonogashira Coupling: This reaction couples aryl triflates with terminal alkynes to produce arylalkynes, typically using a dual palladium and copper catalyst system. organic-chemistry.orglibretexts.org The reactivity of the electrophile generally follows the trend of aryl iodide > aryl triflate ≥ aryl bromide, making triflates effective substrates. libretexts.org While direct examples with this compound are less common in the provided literature, the successful Sonogashira coupling of indolyltriflates to synthesize substituted carbazoles highlights the feasibility of this transformation within related systems. rsc.org

Heck Reaction: The Heck reaction creates carbon-carbon bonds by coupling the triflate with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org Although specific examples involving this compound are not detailed, aryl triflates are well-established substrates for this reaction, which is known for its high trans selectivity. organic-chemistry.orgbeilstein-journals.org

| Reaction | Bond Formed | Typical Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | C-N | Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands (e.g., XPhos) | Forms aryl amines; crucial for pharmaceuticals and materials. | wikipedia.orgresearchgate.net |

| Sonogashira Coupling | C-C (sp) | Pd(PPh₃)₂Cl₂ / CuI | Couples with terminal alkynes; triflates are effective substrates. | libretexts.orgrsc.org |

| Heck Reaction | C-C (sp²) | Pd(OAc)₂ with phosphine ligands | Couples with alkenes; offers excellent trans selectivity. | organic-chemistry.org |

Nucleophilic Substitution and Derivatization Strategies

Direct nucleophilic aromatic substitution (SₙAr) on aryl triflates like this compound is challenging. Research indicates that reactions with nucleophiles can be complex, sometimes leading to attack at the sulfonyl sulfur atom or, with strong, hindered bases, to the generation of arynes. dtic.mil

However, the triflate group is recognized as a superior leaving group compared to halides and other sulfonates in nucleophilic substitution reactions on sterically hindered frameworks. nih.gov This suggests that under carefully optimized conditions, direct displacement of the triflate by potent nucleophiles could be a viable synthetic route.

Derivatization of the carbazole (B46965) moiety itself is a common strategy. The nitrogen atom of the carbazole ring is nucleophilic and can be readily alkylated. For example, 9H-carbazole can undergo nucleophilic substitution with propargyl bromide to form 9-(prop-2-yn-1-yl)-9H-carbazole, a precursor for click chemistry reactions. mdpi.com This N-functionalization is often performed prior to or after transformations involving the triflate group.

Electrophilic Aromatic Substitution Patterns on Carbazole Trifluoromethanesulfonates

The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is governed by the competing electronic effects of the carbazole ring system and the triflate substituent.

Carbazole Ring System: The nitrogen atom of the carbazole is a powerful activating group, directing incoming electrophiles to the ortho and para positions. youtube.com In the carbazole framework, these are positions 1, 3, 6, and 8.

Triflate Group (-OTf): The trifluoromethanesulfonate group is strongly electron-withdrawing and therefore a powerful deactivating group for EAS. youtube.com It directs incoming electrophiles to the meta position.

On the this compound scaffold, substitution can occur on either of the two aromatic rings of the carbazole core:

Ring A (unsubstituted): This ring is activated by the nitrogen atom. Electrophilic attack is strongly favored at the C-6 position (para to the nitrogen) and the C-8 position (ortho to the nitrogen).

Ring B (triflate-substituted): This ring is subject to opposing influences. The nitrogen activates positions C-1 and C-3, while the triflate at C-2 strongly deactivates them. The deactivating effect generally dominates at the adjacent positions, making substitution at C-1 and C-3 highly unlikely. The nitrogen also directs to the C-4 position, which is meta to the triflate group. Therefore, if substitution occurs on this ring, the C-4 position is the most probable site.

Intramolecular and Intermolecular Cyclization and Annulation Reactions

This compound and its derivatives are valuable precursors for constructing more complex, fused heterocyclic systems through cyclization and annulation reactions. nih.govnih.gov

A prominent strategy involves using a triflate as a reactive handle to build the carbazole core itself. An efficient, one-pot synthesis of carbazoles has been developed involving the reaction of o-iodoanilines with silylaryl triflates to form N-arylated intermediates, which then undergo an intramolecular palladium-catalyzed cyclization to yield the carbazole ring system. nih.govorganic-chemistry.orgacs.org This highlights how a triflate group can facilitate the key C-C bond formation in a cyclization cascade.

Furthermore, the triflate at the C-2 position can be used to introduce a side chain via cross-coupling, which can then participate in a subsequent intramolecular cyclization. For instance, a Sonogashira coupling could introduce an alkynyl group that subsequently undergoes thermal electrocyclization to form a new fused ring. rsc.org This approach allows for the programmed assembly of polycyclic aromatic structures based on the carbazole template.

Reductive Transformations and Deoxygenation Processes

The triflate group can be removed through reductive cleavage of the C-O bond, a process equivalent to the deoxygenation of the parent phenol (B47542) (2-hydroxycarbazole). This transformation converts this compound back to the parent 9H-carbazole, providing a method to use the hydroxyl group as a temporary directing or activating group that is later removed.

This hydrodeoxygenation is typically achieved using palladium-catalyzed reduction protocols. Common hydride sources include formic acid and its salts, or silanes in the presence of a palladium catalyst and a base. While direct literature on the reduction of this compound was not found, the reduction of aryl triflates is a well-established synthetic tool.

Additionally, carbazole derivatives themselves can participate in reductive processes as photosensitizers. For example, certain carbazoles have been used as single-electron photoreductants in the hydrodehalogenation of aryl halides, showcasing the redox-active nature of the carbazole core. nsf.gov

Applications in Advanced Organic Synthesis and Functional Materials Science

Strategic Role as a Versatile Synthetic Building Block

As a foundational building block, 9H-Carbazol-2-yl trifluoromethanesulfonate (B1224126) provides a reliable entry point for the elaboration of the carbazole (B46965) core. The triflate moiety can be readily substituted through a variety of cross-coupling methodologies, enabling the introduction of diverse functional groups and the construction of intricate molecular frameworks.

The carbazole nucleus is a ubiquitous structural motif in numerous biologically active compounds and functional organic materials. mdpi.com The ability to selectively functionalize this core is paramount for fine-tuning the properties of the final molecule. 9H-Carbazol-2-yl trifluoromethanesulfonate is an exemplary precursor for creating complex carbazole derivatives through reactions that form new carbon-nitrogen and carbon-carbon bonds.

A prime example of its utility is in the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C–N bonds. wikipedia.orgorganic-chemistry.org This reaction is one of the most powerful methods for synthesizing aryl amines. nih.gov Specifically, this compound can be coupled with various amines to produce N-substituted carbazole derivatives. For instance, its reaction with 3-aminopyridine, facilitated by a palladium catalyst, directly yields a more complex structure where a pyridine (B92270) ring is linked to the carbazole core, a common strategy in the design of materials for electronics. researchgate.net

Furthermore, the triflate group is an excellent substrate for Suzuki-Miyaura coupling reactions, which forge C–C bonds by reacting with boronic acids or esters. mdpi.com This allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position of the carbazole. Such modifications are crucial in developing materials with tailored electronic properties, including novel hole-transporting materials for Organic Light-Emitting Diodes (OLEDs). mdpi.com The synthesis of these complex molecules often involves multi-step sequences where the robust and high-yielding nature of these coupling reactions is essential.

Table 1: Selected Cross-Coupling Reactions Utilizing Aryl Triflates for Complex Architectures

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst | Application |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | C–N | Amines, Amides | Palladium complexes with phosphine (B1218219) ligands | Synthesis of hole-transport materials, bioactive molecules |

| Suzuki-Miyaura Coupling | C–C | Boronic acids/esters | Palladium complexes with phosphine ligands | Creation of π-conjugated systems, functional polymers |

| Sonogashira Coupling | C–C (alkyne) | Terminal alkynes | Palladium/Copper co-catalysis | Synthesis of conjugated enynes and polymers |

Spirocyclic compounds, which feature two rings connected by a single common atom, possess unique three-dimensional structures that impart desirable properties such as high thermal stability and morphological rigidity. nih.gov These characteristics are highly sought after in materials for electronic devices to prevent crystallization and ensure long device lifetimes. The carbazole moiety is frequently incorporated into spiro-frameworks, most notably in spiro[fluorene-9,9'-xanthene] (SFX) and spirobifluorene derivatives used in OLEDs.

While direct literature examples detailing the use of this compound for spirocycle synthesis are not prevalent, its role as a reactive building block is clear. The synthesis of such rigid structures often relies on intramolecular palladium-catalyzed reactions, such as intramolecular Heck or Buchwald-Hartwig couplings. In a hypothetical synthetic route, a suitable precursor derived from this compound, bearing a tethered reactive group, could undergo an intramolecular cyclization to form the spiro center. The rigidity of spiro-linked frameworks helps to fix the spatial arrangement of substituents, which is critical for optimizing interactions with biological targets or for controlling the properties of advanced materials. nih.gov

Annulated, or fused, heterocyclic systems containing the carbazole unit are of significant interest due to their extended π-conjugation, which leads to unique photophysical properties. These structures are integral to the development of novel dyes, sensors, and electronic materials. The synthesis of these fused systems can be achieved through various cyclization strategies.

The reactivity of the triflate group in this compound makes it an ideal candidate for constructing such systems. Palladium-catalyzed intramolecular reactions are a powerful tool for forming annulated structures. For example, a derivative of the triflate, functionalized with a vinyl or aryl group at an adjacent position, could undergo an intramolecular Heck or Suzuki-type reaction to form a new fused ring. This strategy provides a direct and efficient pathway to extend the carbazole's π-system. The synthesis of related fused heterocycles, such as coumarin-carbazole hybrids, has been demonstrated using similar palladium-catalyzed transformations starting from triflate-containing precursors, underscoring the potential of this methodology. nih.gov

Integration into Advanced Materials Systems and Device Components

The utility of this compound extends beyond the synthesis of discrete small molecules into the realm of materials science. It serves as a key monomer or precursor for creating functional polymers and components for a variety of electronic and optoelectronic devices.

Carbazole-containing conjugated polymers are a cornerstone of organic electronics due to their excellent hole-transporting capabilities and high photoluminescence quantum yields. semanticscholar.org These polymers are synthesized through various metal-catalyzed polycondensation reactions, such as Suzuki or Yamamoto coupling.

This compound is a suitable monomer for these polymerization reactions. For instance, in a Suzuki polycondensation, it can be copolymerized with a diboronic acid or ester comonomer to yield a well-defined, alternating conjugated polymer. mdpi.comresearchgate.net The properties of the resulting polymer, such as its bandgap, solubility, and charge carrier mobility, can be precisely tuned by the choice of the comonomer. This "building block" approach allows for the creation of a vast library of polymers with tailored characteristics for specific applications. The resulting polycarbazoles are often redox-active, meaning they can be reversibly oxidized and reduced, a key property for their use as electroactive materials. mdpi.com

The complex carbazole derivatives and polymers synthesized from this compound find direct application in a range of optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, carbazole-based materials are widely used as hosts for phosphorescent emitters, as hole-transporting layers (HTLs), or as emissive materials themselves, particularly for deep-blue emission. mdpi.commdpi.comnih.gov The high triplet energy of the carbazole unit makes it an excellent host material, capable of efficiently transferring energy to phosphorescent guest molecules without quenching them. Its inherent hole-transporting nature ensures efficient charge injection and transport within the device. By using this compound as a starting point, chemists can synthesize complex host and transport materials with high glass transition temperatures and good thermal stability, leading to OLEDs with improved efficiency and operational lifetimes. mdpi.comresearchgate.net

Electrochromic Devices (ECDs): Electrochromic materials can change their optical properties (i.e., color) upon the application of an electrical potential. Carbazole-based polymers are attractive candidates for these devices due to their stable and reversible redox behavior and distinct color changes between their neutral and oxidized states. semanticscholar.orgnih.govmdpi.com Polymers synthesized from monomers derived from this compound can be deposited as thin films on conductive glass. researchgate.netresearchgate.net When integrated into an ECD, these films can switch between a transparent neutral state and a colored oxidized state, enabling applications in smart windows, anti-glare mirrors, and electronic displays. nih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-aminopyridine |

| spiro[fluorene-9,9'-xanthene] (SFX) |

| spirobifluorene |

Ligand Precursors in Coordination Chemistry and Catalysis

The carbazole framework can be functionalized to create sophisticated ligands for transition metal catalysts. The triflate group of this compound provides a convenient handle for introducing phosphine groups, which are ubiquitous in catalysis.

A prime example of the utility of this compound is in the Buchwald-Hartwig amination reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. In a documented application, this compound is reacted with 3-aminopyridine in a palladium-catalyzed cross-coupling reaction to yield N-(pyridin-3-yl)-9H-carbazol-2-amine. beilstein-journals.orgwikipedia.org This transformation highlights the compound's role as a precursor to more complex nitrogen-containing heterocyclic structures that can themselves act as ligands for catalytic metals.

The synthesis of such bi- or multi-dentate ligands is of significant interest as the resulting metal complexes can exhibit unique catalytic activities. While detailed catalytic studies of complexes derived directly from this compound are not abundant in the literature, the broader class of carbazole-containing ligands is known to be effective in a range of catalytic transformations, including oxidation and C-H activation reactions.

Below is a table summarizing the key aspects of the Buchwald-Hartwig amination involving this compound.

| Reactants | Catalyst System | Product | Significance |

| This compound, 3-Aminopyridine | Palladium Precursor + Ligand (e.g., BINAP) | N-(pyridin-3-yl)-9H-carbazol-2-amine | Synthesis of a potential bidentate ligand for catalysis. |

Functionalization for Advanced Research Applications (e.g., as fluorescent probes)

The inherent fluorescence of the carbazole nucleus makes it an attractive scaffold for the development of fluorescent probes for various analytical and bioimaging applications. By strategically modifying the carbazole structure, researchers can create probes that exhibit changes in their fluorescence properties in response to specific analytes or environmental conditions.

The functionalization of the 2-position of the carbazole ring, facilitated by the triflate leaving group of this compound, allows for the introduction of moieties that can tune the photophysical properties of the resulting molecule. For example, through cross-coupling reactions, electron-donating or electron-withdrawing groups can be attached to create donor-acceptor type fluorescent dyes with tailored absorption and emission wavelengths.

The table below outlines the typical photophysical properties that can be expected from carbazole-based fluorescent probes.

| Property | Typical Range for Carbazole-Based Probes | Significance in Fluorescent Probes |

| Absorption Maximum (λabs) | 350 - 450 nm | Wavelength of light used for excitation. |

| Emission Maximum (λem) | 400 - 600 nm | Wavelength of emitted light for detection. |

| Quantum Yield (ΦF) | 0.1 - 0.9 | Efficiency of the fluorescence process. |

| Stokes Shift | 50 - 150 nm | Separation between absorption and emission maxima, important for minimizing self-absorption. |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of organic molecules like 9H-Carbazol-2-yl trifluoromethanesulfonate (B1224126). By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons within the molecule. nih.govnih.gov

For 9H-Carbazol-2-yl trifluoromethanesulfonate, ¹H NMR spectroscopy would identify the distinct signals for the aromatic protons on the carbazole (B46965) ring system and the single proton on the nitrogen atom (N-H). The chemical shifts (δ), measured in parts per million (ppm), and the spin-spin coupling patterns would allow for the precise assignment of each proton. The N-H proton of a carbazole typically appears as a broad singlet in the downfield region of the spectrum. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on typical shifts for carbazole and related structures. Actual experimental values may vary.

| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | ||

| Aromatic C-H | 7.0 - 8.2 | Complex multiplet patterns due to coupling between adjacent protons on the aromatic rings. mdpi.com |

| N-H | 8.0 - 8.5 | Typically a broad singlet, its position can be solvent-dependent. chemicalbook.com |

| ¹³C NMR | ||

| Aromatic C | 110 - 141 | Signals for the 12 distinct carbons of the carbazole ring system. mdpi.com |

| CF₃ | ~120 | A quartet signal due to ¹J(C,F) coupling. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to accurately confirm its molecular formula, C₁₃H₈F₃NO₃S. scbt.commdpi.com The technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing a precise molecular weight that can distinguish between compounds with the same nominal mass.

The molecular weight of this compound is 315.27 g/mol . scbt.comsigmaaldrich.comcymitquimica.com In a mass spectrum, this would be observed as the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Furthermore, analysis of the fragmentation patterns in the mass spectrum provides valuable structural information. The bonds in the molecule break in predictable ways upon ionization, generating fragment ions. For this compound, characteristic fragments would likely arise from the loss of the triflate group (SO₃CF₃) or cleavage of the carbazole ring system.

Table 2: Molecular Identity of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₈F₃NO₃S | scbt.com |

| Molecular Weight | 315.27 g/mol | sigmaaldrich.comcymitquimica.com |

| InChI Key | DTBYYTIINYTKPV-UHFFFAOYSA-N | sigmaaldrich.com |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.org It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. The resulting IR spectrum shows absorption bands corresponding to these vibrations.

For this compound, the IR spectrum would display characteristic absorption bands for the N-H group of the carbazole, the aromatic C-H bonds, and the strong absorptions associated with the sulfonyl (S=O) and carbon-fluorine (C-F) bonds of the triflate group. sigmaaldrich.com The presence and position of these bands provide direct evidence for the key functional components of the molecule. libretexts.org

Table 3: Key IR Absorption Bands for this compound Note: Wavenumber ranges are approximate and based on characteristic values for the respective functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| N-H (Carbazole) | Stretching | 3300 - 3500 | libretexts.org |

| C-H (Aromatic) | Stretching | 3000 - 3100 | libretexts.org |

| C=C (Aromatic) | Stretching | 1450 - 1600 | researchgate.net |

| S=O (Sulfonyl) | Asymmetric & Symmetric Stretching | 1350 - 1420 and 1140 - 1210 | libretexts.org |

| C-F (Trifluoromethyl) | Stretching | 1100 - 1350 | libretexts.org |

| C-O | Stretching | 1030 - 1250 | libretexts.org |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing exact bond lengths, bond angles, and intermolecular interactions. nih.gov

For this compound, a single crystal X-ray diffraction analysis would provide unequivocal proof of its structure. mdpi.com It would confirm the planarity of the carbazole ring system and detail the geometry of the triflate substituent. nih.gov Key parameters obtained would include the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). mdpi.comresearchgate.net While specific crystallographic data for the title compound is not available in the reviewed literature, analysis of similar carbazole derivatives shows that they often crystallize in monoclinic systems. mdpi.com Such an analysis would also reveal how the molecules pack in the crystal lattice, highlighting any hydrogen bonding (e.g., involving the N-H group) or π-π stacking interactions between the carbazole rings. nih.govnih.gov

Electrochemical Characterization Techniques: Cyclic Voltammetry for Electropolymerization Studies

Cyclic Voltammetry (CV) is a potent electrochemical technique used to study the redox properties of molecules and their potential for polymerization. researchgate.net For carbazole derivatives, CV is widely employed to investigate their electropolymerization, a process where the monomer is oxidized at an electrode surface to form a conductive polymer film. mdpi.comresearchgate.net

In a typical CV experiment for a carbazole monomer like this compound, the potential is swept back and forth while the resulting current is measured. electrochemsci.org During the anodic (positive) scan, an oxidation peak appears, corresponding to the formation of a radical cation from the carbazole unit. electrochemsci.org This onset oxidation potential (E_onset) is a key parameter indicating the ease of oxidation. electrochemsci.org With repeated potential cycles, new redox peaks often emerge, signifying the growth of a polymer film on the electrode surface, as the radical cations couple to form oligomers and then a polymer. mdpi.com

The resulting polycarbazole film is often electroactive, meaning it can be reversibly oxidized and reduced, which typically leads to a color change (electrochromism). electrochemsci.org The stability, conductivity, and electrochromic properties of these polymer films can be thoroughly investigated using CV and spectroelectrochemistry, making carbazole derivatives valuable materials for applications in organic electronics such as electrochromic devices and sensors. electrochemsci.orgiieta.orgmdpi.com

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a cornerstone for investigating the electronic properties of carbazole (B46965) derivatives. nih.gov Such studies typically focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as the energy gap between them (HOMO-LUMO gap) is crucial for determining the molecule's electronic behavior, including its potential as a semiconductor or in optoelectronic devices. mdpi.com For carbazole-based systems, the HOMO is generally localized on the electron-rich carbazole ring, while the LUMO distribution depends on the nature of the substituents. researchgate.netnih.gov

The introduction of substituents, such as the trifluoromethanesulfonate (B1224126) (triflate) group at the C2 position, is known to significantly modulate these electronic properties. The triflate group is a strong electron-withdrawing group, which would be expected to lower both the HOMO and LUMO energy levels of the carbazole core. This modification can influence the material's charge injection and transport properties. mdpi.com

Molecular Electrostatic Potential (MEP) analysis is another common DFT application, which maps the electron density to predict sites for electrophilic and nucleophilic attack. nih.gov In a typical carbazole derivative, the nitrogen atom and the aromatic rings are electron-rich regions (nucleophilic), while the hydrogen atoms are electron-deficient (electrophilic). nih.gov The presence of the sulfonate group would create a significant electrophilic site on the sulfur atom and influence the reactivity of the adjacent aromatic ring.

Illustrative data from DFT calculations on various carbazole derivatives demonstrate these principles. For example, studies on N-substituted and ring-substituted carbazoles show a tunable HOMO-LUMO gap, which is essential for applications like dye-sensitized solar cells (DSSCs). aip.orgjnsam.com

Table 1: Illustrative Electronic Properties of Substituted Carbazoles from DFT Calculations

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set | Reference |

|---|---|---|---|---|---|

| Carbazole-H | -5.781 | -0.998 | 4.783 | B3LYP-D3/6-311+G(2d,p) | jnsam.com |

| Carbazole-OH | -5.679 | -1.137 | 4.542 | B3LYP-D3/6-311+G(2d,p) | jnsam.com |

| Carbazole-SH | -5.825 | -1.332 | 4.493 | B3LYP-D3/6-311+G(2d,p) | jnsam.com |

| Carbazole-CH3 | -5.592 | -0.957 | 4.635 | B3LYP-D3/6-311+G(2d,p) | jnsam.com |

| Carbazole Dye (CT2) | -5.31 | -1.82 | 3.49 | CAM-B3LYP/6-31G* | aip.org |

This table is illustrative and shows data for various carbazole derivatives, not 9H-Carbazol-2-yl trifluoromethanesulfonate itself, to demonstrate the type of data generated in DFT studies.

Fukui functions are also employed to predict the reactivity of different atomic sites within the molecule, highlighting regions susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net For this compound, such calculations would likely pinpoint the C3, C6, and N-H positions as key reactive sites, with the triflate group itself being a reactive center for substitution reactions.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving carbazole derivatives, including their formation and subsequent functionalization. bohrium.comresearchgate.net DFT calculations are used to map the potential energy surface of a reaction, identifying intermediates and, crucially, the transition states that connect them. The energy barriers associated with these transition states determine the feasibility and rate of a given reaction pathway. mdpi.comacs.org

For carbazole synthesis, computational studies have investigated metal-catalyzed cyclization reactions, comparing different catalysts (e.g., gold, platinum, silver) and functionals (e.g., B3LYP, M06-2X) to determine the most energetically favorable pathways. bohrium.comresearchgate.net Such studies analyze the energetics of each step, from reactant complexation to the final product release, and can explain stereoselectivity and the role of solvents. bohrium.com

The reactivity of aryl triflates, such as the one in this compound, is of particular interest in cross-coupling reactions. While often used as aryne precursors, computational studies have explored how to divert their reactivity towards tandem cross-coupling pathways by controlling the reaction mechanism through ligand choice. researchgate.net Palladium-catalyzed reactions are common, and DFT studies have been instrumental in understanding the complete catalytic cycle, including precatalyst activation, oxidative addition, and reductive elimination steps. acs.orgnih.govorganic-chemistry.orgnih.gov

Table 2: Illustrative Calculated Energy Barriers for Reaction Steps in Carbazole Chemistry

| Reaction Step | System/Catalyst | Energy Barrier (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| Reductive Elimination | Palladacycle/Aniline | 11.3 | DFT | nih.gov |

| C-N Bond Formation | Au(I)-catalyzed cyclization | 15.2 | M06-2X | bohrium.com |

| H-abstraction from C1-H | Carbazole + OH radical | 1.89 | M06-2X/6-311+G(d,p) | mdpi.com |

| OH addition to C4a | Carbazole + OH radical | 1.05 | M06-2X/6-311+G(d,p) | mdpi.com |

This table presents example data from mechanistic studies on other carbazole systems to illustrate typical computational findings.

Prediction and Interpretation of Spectroscopic Parameters

Theoretical calculations are frequently used to predict and interpret the spectroscopic data of novel compounds, providing a crucial link between the calculated molecular structure and experimental measurements. rsc.org For carbazole derivatives, DFT is employed to calculate parameters for NMR, IR, and UV-Vis spectroscopy.

For ¹³C NMR spectra, theoretical calculations of chemical shifts can achieve high accuracy, especially when relativistic effects are considered for carbons bonded to heavy atoms like iodine. researchgate.net In a study on 3,6-diiodo-9-ethyl-9H-carbazole, relativistic calculations using the zeroth-order regular approximation (ZORA) significantly improved the agreement between theoretical and experimental chemical shifts for the iodine-bonded carbons. researchgate.net Similar considerations would be relevant for the carbon atom attached to the sulfonate group in this compound.

Calculated vibrational spectra (IR) are compared with experimental data to confirm molecular structures. rsc.org By calculating the harmonic vibrational frequencies for both monomeric and dimeric forms of N-substituted carbazoles, researchers have shown that experimental spectra often represent a combination of both species, highlighting the importance of considering intermolecular interactions. rsc.org

Time-dependent DFT (TD-DFT) is the primary method for predicting UV-Vis absorption spectra. aip.orgnih.gov These calculations provide the energies of electronic transitions (e.g., HOMO to LUMO) and their corresponding oscillator strengths, which correlate to the position and intensity of absorption peaks. Studies on the excited-state dynamics of carbazole have used TD-DFT to interpret transient absorption spectra, identifying the spectral signatures of the S₁ (first excited singlet) and T₁ (first triplet) states and their decay pathways. mdpi.comresearchgate.net

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for Carbazole Derivatives

| Spectroscopic Parameter | Compound | Experimental Value | Calculated Value | Method | Reference |

|---|---|---|---|---|---|

| ¹³C Chemical Shift (C3) | 3,6-diiodo-9-ethyl-9H-carbazole | 95.7 ppm | 100.0 ppm | ZORA-SO DFT | researchgate.net |

| UV-Vis λmax | Carbazole in n-heptane | 334 nm | - | - | mdpi.com |

| S₁ State Lifetime | Carbazole in n-heptane | 14.9 ns | - | TCSPC | mdpi.com |

| T₁ State Lifetime | Carbazole in n-heptane | 2.9 µs | - | ns-TA | mdpi.com |

This table provides examples of how computational and experimental data are correlated in studies of carbazole derivatives.

Computational Modeling of Polymerization Processes and Resultant Material Attributes

Computational modeling extends to the prediction of polymer properties derived from carbazole-based monomers. This is vital for designing new materials for organic electronics. mdpi.comiau.ir DFT calculations on oligomers of increasing length are used to extrapolate the electronic properties of the corresponding polymer, such as the band gap, ionization potential, and electron affinity. iau.ir

Studies have investigated the polymerization of carbazole at different positions (e.g., 3,6- vs. 2,7- vs. 1,8-), revealing how the linkage site affects the electronic structure and properties of the resulting polycarbazole. acs.orgmdpi.com For example, polymers linked through the 2,7-positions can exhibit more extended conjugation and lower band gaps compared to their 3,6-linked counterparts. mdpi.com The introduction of spacers, such as alkyne units, between carbazole monomers has also been modeled, showing an impact on molecular weight and thermal stability. acs.org

The mechanism of polymerization itself can be modeled. DFT has been used to study the electropolymerization of carbazole, analyzing the coupling between oxidized monomers and the subsequent growth of the polymer film. mdpi.comacs.org These models can predict the most favorable coupling sites (e.g., 3-3', 3-6', 6-6') and explain the morphology of the resulting polymer films. mdpi.com

Furthermore, computational studies can predict key attributes of the final polymer. The stiffness of the polymer backbone, which influences processability and film morphology, can be assessed through conformational analysis. The electroactivity, or redox behavior, is predicted by calculating oxidation potentials. acs.org The thermal stability of polymers has also been correlated with computational findings, providing a comprehensive theoretical picture that guides the synthesis of new, high-performance polycarbazoles. acs.orgmdpi.com

Table 4: Illustrative Predicted Properties of Carbazole-Based Polymers

| Polymer System | Property | Predicted Value | Method | Reference |

|---|---|---|---|---|

| Poly(3,6-carbazole) | Band Gap | 3.5 eV | DFT | iau.ir |

| Poly(N-vinylcarbazole) | Thermal Stability | Poor vs Oxidation | - | mdpi.com |

| Alkyne-linked poly(1,8-carbazole) | Thermal Stability | High | TGA/DSC | acs.org |

| Polycarbazole (electric field) | Electrical Conductivity | Increased | Experimental | mdpi.com |

This table illustrates the types of material properties for polycarbazoles that can be investigated through a combination of computational and experimental methods.

Future Research Directions and Emerging Opportunities in 9h Carbazol 2 Yl Trifluoromethanesulfonate Chemistry

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

The pursuit of green and sustainable chemical processes is a cornerstone of modern synthetic chemistry. Future research concerning 9H-Carbazol-2-yl trifluoromethanesulfonate (B1224126) will undoubtedly prioritize the development of synthetic methodologies that are not only efficient but also environmentally benign. A key concept in this endeavor is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy minimize waste, reduce the need for costly starting materials, and often lead to more sustainable manufacturing processes. jocpr.comrsc.org

Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant byproducts. rsc.org For instance, classical methods might involve harsh conditions and generate substantial waste. In contrast, modern catalytic processes represent a more environmentally and economically superior alternative. rsc.org Future efforts will likely focus on replacing classical routes with innovative, catalysis-driven approaches.

One promising direction is the application of microwave-assisted synthesis in conjunction with recoverable nanocatalysts. For example, a one-pot synthesis for 9H-carbazoles has been developed using a microwave-assisted, palladium-catalyzed tandem reaction that integrates Buchwald-Hartwig amination and direct arylation. organic-chemistry.org This method utilizes a magnetically recoverable palladium nanocatalyst on a biochar support, avoiding the need for expensive ligands and harsh conditions while drastically reducing reaction times. organic-chemistry.org Adapting such principles to the synthesis of 9H-Carbazol-2-yl trifluoromethanesulfonate could lead to a highly efficient and sustainable process. The goal is to achieve transformations where all or most atoms of the reactants are incorporated into the product, approaching the ideal 100% atom economy seen in rearrangement and addition reactions. scranton.edunih.gov

Table 1: Comparison of Synthetic Approaches for Carbazole (B46965) Derivatives

| Feature | Traditional Synthesis (e.g., Graebe-Ullmann) | Emerging Green Synthesis (e.g., Catalytic Tandem Reaction) organic-chemistry.org |

|---|---|---|

| Principle | Multi-step, often requires stoichiometric reagents | One-pot, catalytic tandem reaction |

| Catalyst | Often requires strong acids or bases | Recoverable palladium nanocatalyst |

| Conditions | High temperatures, harsh reagents | Microwave irradiation, ligand-free |

| Reaction Time | Hours to days | Minutes |

| Atom Economy | Generally lower due to byproducts | Potentially higher, less waste |

| Sustainability | Generates significant waste | Catalyst can be recycled, reduced energy input |

Exploration of Unprecedented Chemical Transformations and Reactivity Modes

The triflate moiety in this compound is an excellent leaving group, rendering the 2-position of the carbazole ring highly susceptible to a wide array of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. While its use in standard Suzuki, Buchwald-Hartwig, and Sonogashira couplings is established for creating C-C, C-N, and C-O bonds, future research will aim to uncover more novel and complex reactivity modes.

Emerging areas of exploration include the design of cascade or domino reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity from a simple precursor. For instance, methodologies involving intermolecular cascade cyclization reactions are being developed to access functionalized cyclopentene (B43876) cores from acyclic dieneimines. acs.org Applying this thinking, this compound could serve as an entry point in a cascade that involves an initial coupling followed by intramolecular cyclizations to build elaborate, fused polycyclic aromatic systems.

Furthermore, the carbazole nucleus itself can participate in unique transformations. Research into the rearrangement of carbazole-containing radicals, such as N-(9H-Carbazol-9-yl)arylaminyl radicals, points to the potential for discovering novel skeletal reorganizations. researchgate.net Investigating the photoredox or electrochemical activation of this compound could unlock unprecedented reaction pathways, leading to derivatives that are inaccessible through conventional thermal methods.

Rational Design of Advanced Functional Materials Incorporating this compound Derivatives

The carbazole scaffold is a privileged component in the field of materials science due to its rigid, planar structure and excellent charge-transporting and photophysical properties. iucr.org It is frequently used as a core building block for functional materials in organic electronics. iucr.org this compound is an ideal precursor for incorporating this valuable moiety into larger, more complex systems designed for specific applications.

Future research will focus on the rational design of materials where the carbazole unit plays a critical role:

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are extensively used as host materials for the emissive layer, as hole-transporting materials, and as components of thermally activated delayed fluorescence (TADF) emitters. The triflate derivative allows for precise modification of the carbazole core to tune the electronic properties and optimize device performance. Donor-acceptor-donor (D-A-D) type structures, which are effective for OLEDs, can be synthesized using carbazole-based building blocks. mdpi.commdpi.com

Organic Photovoltaics (OPVs): In solar cell applications, carbazole-based polymers and small molecules act as the electron-donor component in the active layer. The ability to easily functionalize the carbazole at the 2-position via the triflate group is crucial for synthesizing new polymers with tailored band gaps and energy levels to maximize power conversion efficiency.

Sensors and Probes: The inherent fluorescence of the carbazole nucleus can be modulated by attaching different functional groups. This allows for the design of chemosensors where the binding of an analyte (e.g., ions, small molecules) at a site introduced via the triflate precursor leads to a detectable change in the fluorescence signal.

Table 2: Functional Materials Incorporating the Carbazole Moiety

| Material Class | Application | Role of Carbazole Unit |

|---|---|---|

| Organic Polymers | Organic Photovoltaics (OPVs), OLEDs | Electron-donating component, charge transport |

| Small Molecules | OLEDs (TADF emitters, hosts), DSSCs | Donor in D-A-D structures, host matrix mdpi.commdpi.com |

| Fused-Ring Systems | Organic Field-Effect Transistors (OFETs) | Rigid, planar core for efficient charge mobility |

| Chemosensors | Analyte Detection | Fluorescent signaling unit |

Interdisciplinary Research Integrating Carbazole Trifluoromethanesulfonate Chemistry with Emerging Fields

The versatility of the carbazole scaffold extends beyond materials science, offering fertile ground for interdisciplinary research, particularly in chemical biology and medicine. This compound serves as a strategic starting material for generating libraries of novel compounds for biological screening.

Medicinal Chemistry and Drug Discovery: The carbazole core is found in numerous biologically active natural products and synthetic drugs. Recent studies have demonstrated that novel carbazole derivatives exhibit potent biological activities. For example, carbazole-based compounds have been designed and synthesized as potential anti-SARS-CoV-2 agents targeting key viral proteins. mdpi.com Others have been developed as antimicrobial agents effective against bacterial and fungal pathogens, including drug-resistant biofilms. nih.gov Furthermore, specific 3-(9H-carbazol-9-yl)propanoic acid derivatives have been identified as promising inhibitors of DNA methyltransferase 1 (DNMT1), an important target in cancer therapy. nih.gov The triflate precursor is an excellent tool for medicinal chemists to rapidly synthesize diverse analogues of these lead compounds to optimize their potency, selectivity, and pharmacokinetic properties.

Chemical Biology: The fluorescent nature of carbazoles makes them attractive scaffolds for developing probes to study biological processes. By using the triflate to attach specific targeting ligands (e.g., peptides, sugars) or environmentally sensitive dyes, researchers can create tools for imaging cellular components or tracking biological events in real-time.

Table 3: Interdisciplinary Applications of Carbazole Derivatives

| Field | Specific Application | Example of Carbazole Derivative Role | Citation |

|---|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Inhibition of DNA methyltransferase 1 (DNMT1) | nih.gov |

| Medicinal Chemistry | Antiviral Agents | Inhibition of SARS-CoV-2 main protease and other key proteins | mdpi.com |

| Medicinal Chemistry | Antimicrobial Agents | Disruption of bacterial and fungal biofilms | nih.gov |

| Materials Science | Organic Electronics | Donor-Acceptor-Donor (D-A-D) structures for NIR-OLEDs | mdpi.commdpi.com |

| Catalysis | Green Synthesis | Precursor for ligands or part of catalytic structures | organic-chemistry.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9H-Carbazol-2-yl trifluoromethanesulfonate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, carbazole derivatives are often functionalized using trifluoromethanesulfonyl (triflyl) reagents under inert atmospheres. A validated approach involves refluxing carbazole precursors with triflic anhydride in dichloromethane at 0–5°C for 2–4 hours, followed by purification via silica gel chromatography . Optimization may include adjusting stoichiometric ratios (e.g., 1.2:1 triflic anhydride to carbazole), solvent choice (toluene or DMSO for high-temperature reactions), and catalyst selection (e.g., K₂CO₃ for deprotonation in DMSO at 135°C) .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Safety protocols mandate handling in fume hoods with nitrile gloves and lab coats. The compound’s triflyl group is moisture-sensitive, requiring storage under nitrogen or argon. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as halogenated waste. Experienced personnel must conduct risk assessments for exothermic reactions, particularly during triflylation steps .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the carbazole ring.

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from the triflyl group.

- X-ray Diffraction (XRD) : For crystallographic validation of the triflate group’s orientation .

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How does the electronic environment of the carbazole ring influence the reactivity of the triflyl group in cross-coupling reactions?

- Methodological Answer : The electron-rich carbazole ring (due to nitrogen’s lone pair) enhances the triflate’s leaving-group ability in Suzuki-Miyaura couplings. Computational studies (DFT) can map charge distribution, while experimental kinetic analyses (e.g., UV-Vis monitoring of reaction progress) quantify activation energies. Contrasting reactivity with non-carbazole triflates (e.g., aryl triflates) reveals steric and electronic effects .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or MS data often arise from rotamers or residual solvents. Solutions include:

- Variable-Temperature NMR : To coalesce split peaks caused by hindered rotation.

- Deuterium Exchange Experiments : Identify labile protons interfering with analysis.

- Cross-Validation : Compare XRD structures with computational models (e.g., Gaussian-based simulations) .

Q. How does this compound degrade under varying environmental conditions, and how can stability be assessed?

- Methodological Answer : Stability studies involve:

- Accelerated Aging : Expose the compound to UV light (254 nm), humidity (40–80% RH), and elevated temperatures (40–60°C).

- LC-MS Monitoring : Track degradation products (e.g., carbazole or sulfate ions).

- Surface Adsorption Analysis : Use quartz crystal microbalance (QCM) or XPS to study interactions with indoor surfaces (e.g., silica or polymer coatings) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.